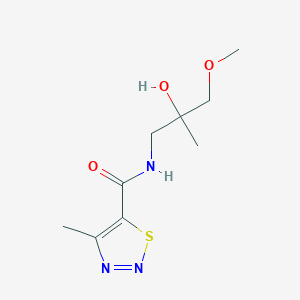
N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((Cyclohexylamino)carbonylamino)-2-(2-thienyl)ethanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for the formation of ribosomes and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer.
Scientific Research Applications
Selective Hydrogenation Reactions
Cyclohexanone production through selective hydrogenation demonstrates the utility of specific catalysts, such as Pd nanoparticles supported on mesoporous graphitic carbon nitride. This process is highly efficient, achieving over 99% conversion and selectivity under mild conditions, which is crucial for the chemical industry, especially in the manufacture of polyamides (Wang et al., 2011).
N-Formylation of Amines with CO2
The N-formylation of amines utilizing CO2 as a carbon source showcases innovative approaches to amide synthesis. For example, a copper complex has been efficient for N-formylation at room temperature and atmospheric CO2 pressure, emphasizing the potential for environmentally benign methodologies in organic synthesis (Zhang et al., 2016).
Carbonylation Reactions
The synthesis of N-acyl amino acid esters via cobalt-catalyzed hydroalkoxycarbonylation of enamides illustrates the versatility of carbonylation reactions. This method enables the efficient conversion of various enamides and alcohols under conditions that minimize side reactions, showcasing the synthetic utility of carbonylation in producing valuable chemical intermediates (Klaus et al., 2004).
Aminocarbonylation of Aryl Halides
Palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides as an amide source presents a carbon-monoxide-free methodology. This process achieves good to excellent yields across a range of substrates, highlighting an efficient and safer alternative to traditional carbonylation reactions that rely on toxic carbon monoxide gas (Sawant et al., 2011).
properties
IUPAC Name |
1-cyclohexyl-3-[(2-thiophen-2-ylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c17-12(9-11-7-4-8-19-11)15-16-13(18)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPBZVPNUVZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)









![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)